tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

medicinal chemistry library synthesis quality control

Select CAS 179686-66-9 for medicinal chemistry campaigns requiring high-purity benzodiazepine building blocks. The 98% purity provides a 33% lower impurity load than non-oxo analogs, reducing failed coupling risks in parallel synthesis. The acid-labile Boc group allows one-pot deprotection-cyclisation, avoiding extra steps that erode yield. Solid-phase MBHA protocols yield 62-78% overall (vs. 40-55% for non-oxo cores), giving >40% more output per gram of resin. Certified purity accelerates ICH impurity compliance for IND-enabling scale-up. Procure the parent 2-oxo scaffold to ensure reproducible library integrity and regulatory readiness.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 179686-66-9
Cat. No. B179880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
CAS179686-66-9
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1
InChIInChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17)
InChIKeyJWEGFNFVTHGYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 179686‑66‑9): Core Identity and Procurement Baseline


tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is a Boc‑protected 1,4‑benzodiazepin‑2‑one scaffold (MF C₁₄H₁₈N₂O₃, MW 262.3 g mol⁻¹) . The tert‑butoxycarbonyl (Boc) group confers orthogonal acid‑labile protection, enabling selective N‑4 deprotection in the presence of other functional groups [1]. Commercial availability ranges from research‑grade (≥95 %) to high‑purity (98 %) lots suitable for multi‑step medicinal chemistry campaigns .

Why In‑Class 1,4‑Benzodiazepin‑2‑one Intermediates Cannot Be Interchanged with CAS 179686‑66‑9


The 2‑oxo‑2,3‑dihydro‑1H‑benzo[e][1,4]diazepine core of CAS 179686‑66‑9 presents a unique arrangement of hydrogen‑bond donors/acceptors that is absent in the non‑oxo analog (CAS 195983‑63‑2) . Even among N‑Boc‑protected congeners, substituents on the fused benzene ring drastically alter electronic character and reactivity in downstream transformations such as Ugi multi‑component reactions or transition‑metal‑catalysed couplings [1]. Simple replacement with a 7‑chloro, 7‑amino or 7‑bromo‑9‑methyl analog without re‑optimisation therefore risks lower yields, undesired side‑products or outright pathway failure [1]. The quantitative evidence below isolates the measurable differences that justify explicit selection of the parent 2‑oxo compound.

Quantitative Differentiation Evidence for tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate


Commercial Purity Differential: 98 % (CAS 179686‑66‑9) vs. 97 % (Non‑Oxo Analog CAS 195983‑63‑2)

High‑purity lots of the target compound are available at 98 %, one percentage point higher than the typical 97 % purity of the closest non‑oxo analog (tert‑butyl 2,3‑dihydro‑1H‑benzo[e][1,4]diazepine‑4(5H)‑carboxylate, CAS 195983‑63‑2) from the same supplier . The 1 % purity gap corresponds to a ca. 33 % reduction in total impurity load, which becomes critical in library synthesis where minor contaminants accumulate across multi‑step sequences.

medicinal chemistry library synthesis quality control

Boc‑Directed Reactivity: Acid‑Labile Orthogonal Protection vs. Non‑Protected Scaffolds

The Boc‑protected 2‑oxo‑benzodiazepine scaffold participates in acid‑mediated one‑pot deprotection‑cyclisation sequences that deliver tetrahydro‑1,4‑benzodiazepine products in 50 % isolated yield under mild conditions (TFA/Et₃SiH) [1]. In contrast, unprotected or benzyl‑protected congeners require harsher cleavage conditions (e.g., hydrogenolysis) that are incompatible with reduction‑sensitive functionality, often resulting in <30 % yield for analogous transformations (class‑level observation) [1].

protecting group strategy orthogonal synthesis Boc deprotection

Solid‑Phase Synthetic Compatibility: 62–78 % Overall Yield for Tetrahydro‑benzodiazepine Libraries

When employed as a core building block in solid‑phase synthesis, the 2‑oxo‑benzodiazepine scaffold delivers tetrahydro‑1,4‑benzodiazepine derivatives in 62–78 % overall yield across 12 diverse examples . This exceeds the typical 40–55 % overall yield reported for non‑oxo or acyclic analogs on similar MBHA resin supports (class‑level comparison) , highlighting the beneficial effect of the 2‑oxo group on cyclisation efficiency.

solid‑phase synthesis high‑throughput chemistry combinatorial libraries

Procurement‑Relevant Application Scenarios for tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate


Medicinal Chemistry Library Synthesis Requiring High‑Purity Building Blocks

When constructing a 1,4‑benzodiazepine‑focused library via parallel solid‑phase or solution‑phase chemistry, the 98 % purity of CAS 179686‑66‑9 (versus 97 % for the non‑oxo analog) provides a 33 % reduction in total impurity load, lowering the rate of failed coupling or cyclisation steps and improving final library integrity . This purity advantage is particularly valuable in automated high‑throughput synthesis where re‑purification of intermediates is impractical.

Orthogonal Deprotection Strategies in Multi‑Step API Intermediate Synthesis

The acid‑labile Boc group of CAS 179686‑66‑9 enables one‑pot deprotection‑cyclisation sequences (isolated yield 50 % for the representative 1,4‑benzodiazepine scaffold) that are incompatible with benzyl‑ or Alloc‑protected analogs [1]. Procurement of the Boc‑protected form is therefore mandatory for synthetic routes that employ orthogonal protection/deprotection logic, avoiding the need for additional protection/deprotection steps that erode overall yield.

Solid‑Phase Synthesis of Tetrahydro‑1,4‑benzodiazepine Libraries with Superior Overall Yield

For groups employing MBHA resin‑based solid‑phase protocols, the 2‑oxo‑benzodiazepine core yields final products in 62–78 % overall yield, compared with 40–55 % for non‑oxo analogs . This 22–23 percentage‑point yield advantage directly translates to a >40 % increase in compound output per gram of resin, making CAS 179686‑66‑9 the cost‑effective choice for library production.

Preclinical Candidate Scale‑Up Where Impurity Control Dictates Regulatory Success

When scaling a lead benzodiazepine candidate for IND‑enabling studies, starting from a building block with certified 98 % purity reduces the cumulative impurity burden that must be demonstrated below ICH thresholds. The documented 1 % purity gap versus the nearest non‑oxo analog (97 %) represents a meaningful head start in meeting regulatory purity specifications .

Quote Request

Request a Quote for tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.